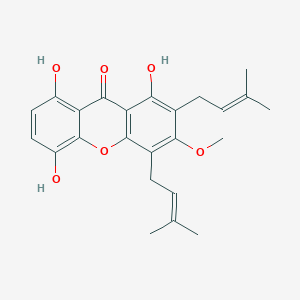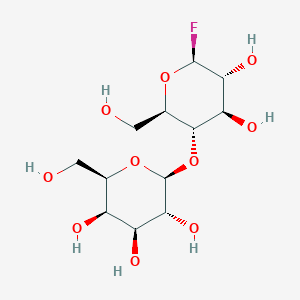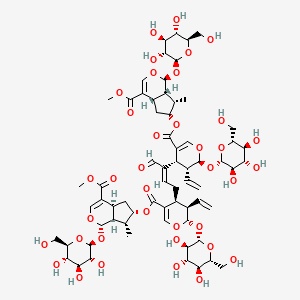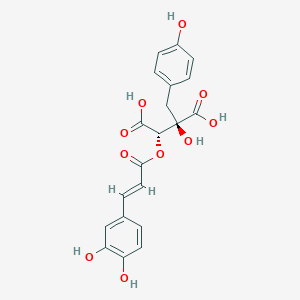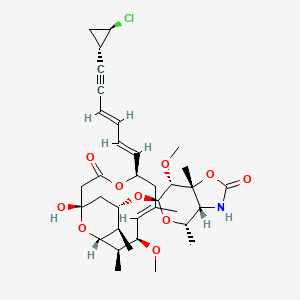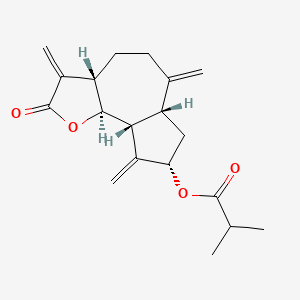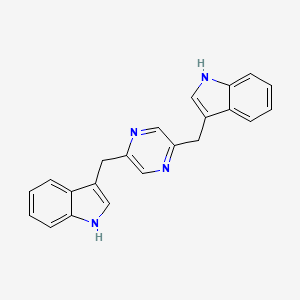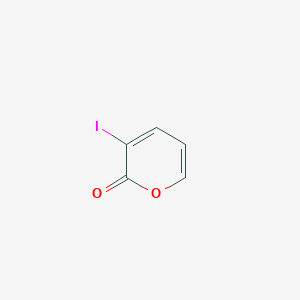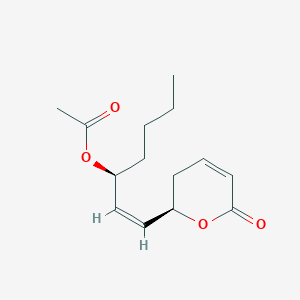
Umuravumbolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umuravumbolide is a natural product found in Tetradenia riparia with data available.
Scientific Research Applications
Synthesis and Biological Evaluation
Umuravumbolide has been the subject of various studies focusing on its synthesis and potential biological applications. A study by Sabitha et al. (2012) described the stereoselective synthesis of umuravumbolide and its evaluation on different cancer cell lines, where it showed potent anticancer activity (Sabitha, Reddy, Reddy, Yadav, Kumar, & Sujitha, 2012).
Chemical Structure Analysis
Puyvelde et al. (1979) focused on the structural analysis of umuravumbolide, which was identified as a new α-pyrone from Iboza riparia (Puyvelde, Dube, Uwimana, Uwera, Dommisse, Esmans, Schoor, & Vlietinck, 1979).
Advanced Synthesis Techniques
Chowdhury & Kumar (2013) achieved the total synthesis of umuravumbolide through silicon-tethered ring-closing metathesis, demonstrating the efficiency of this method (Chowdhury & Kumar, 2013). Pérez-Palau et al. (2022) optimized the asymmetric synthesis of umuravumbolide, featuring highly stereoselective transformations (Pérez-Palau, Balaguer-Garcia, Romea, & Urpí, 2022).
Antifungal Activity
A recent study by Panda et al. (2022) on the antimicrobial activity of compounds from Tetradenia riparia, including umuravumbolide, demonstrated its activity against Candida auris, a pathogen causing nosocomial infections (Panda, Khan, Swain, Aissa, Mukazayire, Van Puyvelde, & Luyten, 2022).
properties
Product Name |
Umuravumbolide |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[(Z,3S)-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]hept-1-en-3-yl] acetate |
InChI |
InChI=1S/C14H20O4/c1-3-4-6-12(17-11(2)15)9-10-13-7-5-8-14(16)18-13/h5,8-10,12-13H,3-4,6-7H2,1-2H3/b10-9-/t12-,13+/m0/s1 |
InChI Key |
NIMODSMHVSSGLL-GWJJPBGRSA-N |
Isomeric SMILES |
CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)OC(=O)C |
Canonical SMILES |
CCCCC(C=CC1CC=CC(=O)O1)OC(=O)C |
synonyms |
umuravumbolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



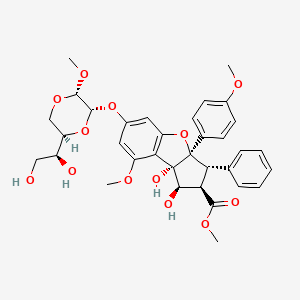
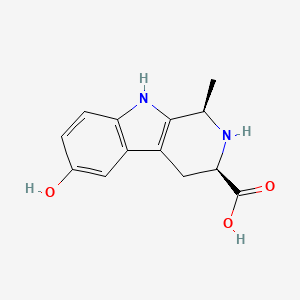
![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
